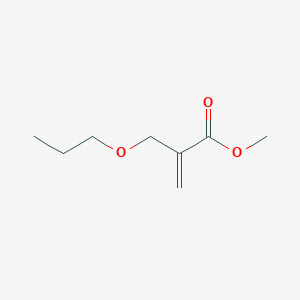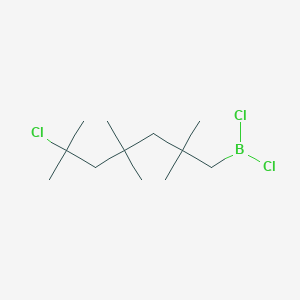
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is a chemical compound known for its unique structure and reactivity It is characterized by the presence of boron, chlorine, and a highly branched alkyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane typically involves the reaction of boron trichloride with 6-chloro-2,2,4,4,6-pentamethylheptane. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of boron trichloride. The process requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Safety measures are crucial due to the reactivity of boron trichloride and the potential hazards associated with chlorine compounds.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into borohydrides.
Substitution: Chlorine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, borates, and various substituted boranes. These products are valuable intermediates in organic synthesis and materials science.
Aplicaciones Científicas De Investigación
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s derivatives are explored for their potential use in drug delivery systems and as enzyme inhibitors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent in cancer treatment due to its ability to interact with biological molecules.
Industry: It is used in the production of advanced materials, including polymers and ceramics, due to its unique reactivity and stability.
Mecanismo De Acción
The mechanism of action of Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane involves its interaction with molecular targets through the boron atom. The boron atom can form stable complexes with various ligands, facilitating reactions such as hydroboration and cross-coupling. These interactions are crucial in its applications in organic synthesis and materials science.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroborane: Similar in structure but lacks the highly branched alkyl group.
Chloropentamethylheptylborane: Similar alkyl group but different halogenation pattern.
Boronic Acids: Share the boron atom but differ in functional groups attached to boron.
Uniqueness
Dichloro(6-chloro-2,2,4,4,6-pentamethylheptyl)borane is unique due to its combination of boron, chlorine, and a highly branched alkyl group. This unique structure imparts specific reactivity and stability, making it valuable in various applications that other similar compounds may not be able to achieve.
Propiedades
Número CAS |
184954-87-8 |
|---|---|
Fórmula molecular |
C12H24BCl3 |
Peso molecular |
285.5 g/mol |
Nombre IUPAC |
dichloro-(6-chloro-2,2,4,4,6-pentamethylheptyl)borane |
InChI |
InChI=1S/C12H24BCl3/c1-10(2,8-12(5,6)14)7-11(3,4)9-13(15)16/h7-9H2,1-6H3 |
Clave InChI |
BBPHVBRLVODJIH-UHFFFAOYSA-N |
SMILES canónico |
B(CC(C)(C)CC(C)(C)CC(C)(C)Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4,6-Dimethoxynaphthalen-1-yl)ethyl]-2-methylbutanedioic acid](/img/structure/B14268870.png)
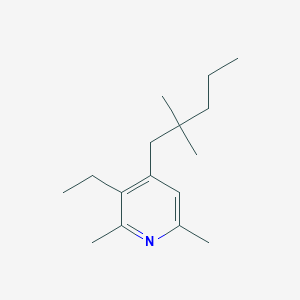
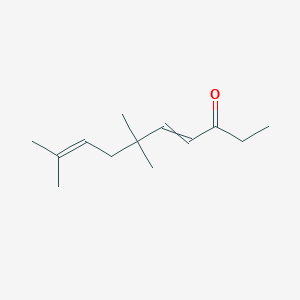
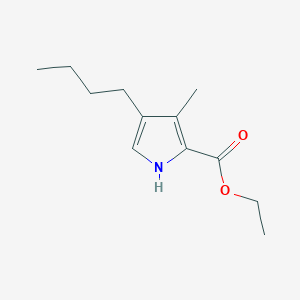
![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![4-[3-(Trimethylsilyl)prop-2-ynoyl]benzoyl chloride](/img/structure/B14268906.png)
![3,3'-[([1,1'-Biphenyl]-4-yl)azanediyl]diphenol](/img/structure/B14268914.png)
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
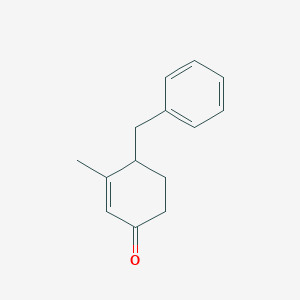
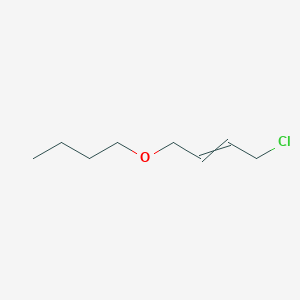
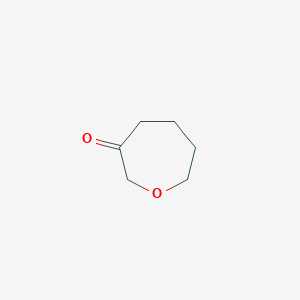

![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
